N-(3-(trifluoromethyl)phenyl)isoquinolin-1-amine
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Overview
Description
N-(3-(trifluoromethyl)phenyl)isoquinolin-1-amine is a fluorinated isoquinoline derivative. Fluorinated isoquinolines are known for their unique characteristics, such as biological activities and light-emitting properties. These compounds have attracted significant attention in pharmaceuticals and materials science due to their diverse applications .
Preparation Methods
The synthesis of N-(3-(trifluoromethyl)phenyl)isoquinolin-1-amine can be achieved through various synthetic routes. One common method involves the Bischler–Napieralski reaction of N-(phenethyl)trifluoroacetamides . Another approach is the Pictet–Gams reaction of N-(2-aryl-3,3,3-trifluoro-2-methoxypropyl)amides of acetic or cinnamic acids . These reactions typically require specific reaction conditions, such as the presence of catalysts and controlled temperatures.
Chemical Reactions Analysis
N-(3-(trifluoromethyl)phenyl)isoquinolin-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially involving the trifluoromethyl group.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-(trifluoromethyl)phenyl)isoquinolin-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the effects of fluorinated compounds on biological systems.
Mechanism of Action
The mechanism of action of N-(3-(trifluoromethyl)phenyl)isoquinolin-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s biological activity by affecting its electrostatic and steric properties . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
N-(3-(trifluoromethyl)phenyl)isoquinolin-1-amine can be compared with other fluorinated isoquinolines, such as:
- 1-(trifluoromethyl)isoquinoline
- 4-(trifluoromethyl)isoquinoline
These compounds share similar structural features but differ in the position of the trifluoromethyl group, which can lead to variations in their chemical and biological properties . The unique positioning of the trifluoromethyl group in this compound contributes to its distinct characteristics and applications.
Properties
Molecular Formula |
C16H11F3N2 |
---|---|
Molecular Weight |
288.27 g/mol |
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]isoquinolin-1-amine |
InChI |
InChI=1S/C16H11F3N2/c17-16(18,19)12-5-3-6-13(10-12)21-15-14-7-2-1-4-11(14)8-9-20-15/h1-10H,(H,20,21) |
InChI Key |
TUKFHJNEGDCBMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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